5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Regioisomer differentiation Quality control 1,2,4-Oxadiazole procurement

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole heterocycle bearing a cyclohexyl group at the 5-position and a pyrrolidin-3-yl moiety at the 3-position. This scaffold is recognized as a metabolically stable bioisostere of amides and esters, widely employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 1785066-19-4
Cat. No. B1471311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS1785066-19-4
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NO2)C3CCNC3
InChIInChI=1S/C12H19N3O/c1-2-4-9(5-3-1)12-14-11(15-16-12)10-6-7-13-8-10/h9-10,13H,1-8H2
InChIKeyBUKZAWZUMGEUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1785066-19-4): Key Structural and Procurement Baseline


5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole heterocycle bearing a cyclohexyl group at the 5-position and a pyrrolidin-3-yl moiety at the 3-position. This scaffold is recognized as a metabolically stable bioisostere of amides and esters, widely employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties [1]. The 1,2,4-oxadiazole core has been validated in multiple therapeutic programs, including neurokinin-1 (NK1) antagonists and G-protein-coupled bile acid receptor 1 (GPBAR1) agonists, where it contributes to target affinity and selectivity [2][3]. The compound is supplied as a research chemical and synthetic intermediate, with a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol .

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Case for 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1785066-19-4)


In-class 1,2,4-oxadiazole analogs cannot be freely interchanged because the regiochemistry of the cyclohexyl and pyrrolidine substituents on the oxadiazole ring—5-cyclohexyl/3-pyrrolidin-3-yl versus the isomeric 3-cyclohexyl/5-pyrrolidin-3-yl (CAS 1344243-68-0) or 3-cyclohexyl/5-pyrrolidin-2-yl (CAS 1040079-66-0)—dictates distinct pharmacophoric geometries, hydrogen-bonding vectors, and steric profiles that are not preserved upon positional rearrangement . In the structurally related ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl GPBAR1 agonist series, altering the oxadiazole substitution pattern or pyrrolidine attachment point resulted in order-of-magnitude shifts in receptor binding affinity and selectivity [1]. Similarly, the hNK1 antagonist program demonstrated that the specific 1,2,4-oxadiazole linkage geometry was essential for sub-nanomolar potency and P450 selectivity [2]. Consequently, procurement decisions based solely on the generic 1,2,4-oxadiazole/pyrrolidine/cyclohexyl chemotype, without specifying the precise regioisomer, risk acquiring a compound with divergent biological performance, synthetic compatibility, or pharmacokinetic profile .

Product-Specific Quantitative Differentiation: 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1785066-19-4) Head-to-Head and Class-Level Evidence


Regioisomeric Identity Verification: Purity and Structural Confirmation Against the Closest Positional Isomer

The target compound (5-cyclohexyl/3-pyrrolidin-3-yl) must be analytically distinguished from its closest regioisomer, 3-cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1344243-68-0). The latter is commercially available at a certified purity of 97% as verified by NMR, HPLC, and GC . Any procurement of CAS 1785066-19-4 should require equivalent or superior purity documentation (≥97%) with explicit regioisomer-resolved analytical methods (HPLC retention time, 1H/13C NMR chemical shift fingerprints) to exclude co-shipment of the 3,5-swapped isomer . The regioisomeric pair shares identical molecular formula (C12H19N3O) and molecular weight (221.30 g/mol), making them indistinguishable by mass spectrometry alone; only chromatographic or NMR differentiation is definitive .

Regioisomer differentiation Quality control 1,2,4-Oxadiazole procurement

GPBAR1 Agonist Scaffold Validation: Class-Level Potency and Selectivity of the 1,2,4-Oxadiazole/3-Pyrrolidine Core

The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl chemotype—which shares the identical oxadiazole-pyrrolidine core geometry with the target compound—yielded compounds 9 and 10 that potently activated GPBAR1 and were selective over the bile acid receptors FXR, LXRα, LXRβ, and PXR, as well as over the related nuclear receptors PPARα and PPARγ [1]. Compound 10 induced pro-glucagon mRNA expression (the endogenous GPBAR1 target gene) and exhibited favourable pharmacokinetic properties [1]. The target compound, 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, represents the unadorned core scaffold; derivatization at the pyrrolidine nitrogen (e.g., with urea, amide, or sulfonamide warheads) would generate analogs within this proven, selective GPBAR1 agonist series [1].

GPBAR1 agonist Type 2 diabetes Non-alcoholic steatohepatitis Bile acid receptor

NK1 Antagonist Class-Level Potency: Sub-Nanomolar IC50 and CYP450 Selectivity of 1,2,4-Oxadiazole Analogs

In a series of pyrrolidine-carboxamide and oxadiazole-based hNK1 antagonists, oxadiazole analog 22 exhibited excellent hNK1 binding affinity, functional activity, and a robust in vivo pharmacodynamic response, with minimal interactions with P450 liver enzymes [1]. The broader series included compounds with hNK1 IC50 values as low as 0.09 nM and CYP3A4 IC50 of 46 nM, demonstrating that the 1,2,4-oxadiazole scaffold can achieve single-digit or sub-nanomolar target potency while maintaining a manageable CYP liability window [2]. The target compound, bearing a free pyrrolidine NH and cyclohexyl group, provides a versatile starting point for generating new NK1 antagonist candidates through N-functionalization or cyclohexyl replacement [1].

NK1 antagonist Substance P CNS disorders CYP3A4 selectivity

Antibacterial DNA Gyrase/Topoisomerase IV Dual Inhibition: Scaffold-Level Proof of Concept

A library of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated as dual DNA gyrase and topoisomerase IV inhibitors. Compound 16 displayed an IC50 of 120 nM against E. coli DNA gyrase, surpassing the reference inhibitor novobiocin (IC50 = 170 nM), and achieved minimum inhibitory concentrations (MICs) of 24 ng/mL (Staphylococcus aureus) and 62 ng/mL (E. coli), comparable to ciprofloxacin (30 and 60 ng/mL, respectively) [1]. The target compound, 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, constitutes the core ring system employed in this study; the cyclohexyl group at the 5-position offers a hydrophobic anchor that can be elaborated to optimize enzyme binding [1].

DNA gyrase inhibitor Topoisomerase IV Antibacterial Novobiocin comparator

Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bonding Capacity Versus Non-Cyclohexyl and Non-Pyrrolidine Analogs

The cyclohexyl substituent at the 5-position significantly increases lipophilicity compared to smaller alkyl (methyl, ethyl) or aromatic (phenyl) substituents commonly found in 1,2,4-oxadiazole screening collections. The calculated logP (clogP) for 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is approximately 2.8–3.2 (method-dependent), whereas the 5-methyl or 5-phenyl analogs exhibit clogP values of approximately 1.0–1.5 and 2.0–2.5, respectively [1]. The pyrrolidine secondary amine provides a single hydrogen-bond donor (HBD count = 1), which is lower than the HBD count of analogs bearing a primary amine or amide on the side chain (HBD ≥ 2), potentially favouring CNS penetration under Lipinski and CNS MPO guidelines [2].

Lipophilicity clogP Hydrogen-bond donor Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1785066-19-4)


GPBAR1 Agonist Lead Optimization: Core Scaffold for Selective Metabolic Disease Therapeutics

Procure the target compound as the unfunctionalized 1,2,4-oxadiazole/3-pyrrolidine core for systematic N-derivatization with urea, amide, or sulfonamide warheads, following the validated GPBAR1 agonist pharmacophore model established by Finamore et al. (2019) [1]. The resulting library can be screened for pro-glucagon mRNA induction and counter-screened against FXR, LXR, PXR, and PPARs to map selectivity determinants, building on the class-level evidence that this scaffold yields potent and selective non-steroidal GPBAR1 agonists [1].

Antibacterial Fragment-Based Drug Discovery Targeting Dual Gyrase/Topoisomerase IV

Use the target compound as a fragment hit in structure-based design against DNA gyrase and topoisomerase IV, exploiting the validated 1,2,4-oxadiazole/pyrrolidine hybrid series that yielded compounds with IC50 values of 120 nM against E. coli gyrase and MICs comparable to ciprofloxacin [1]. The cyclohexyl group can be elaborated or replaced to optimize hydrophobic enzyme contacts, providing a rational starting point for overcoming fluoroquinolone resistance.

CNS-Penetrant NK1 Antagonist Design: Sub-Nanomolar Potency Fragment

Employ the target compound as a core scaffold in a CNS-focused NK1 antagonist program, leveraging the precedent of sub-nanomolar oxadiazole-based NK1 antagonists (IC50 = 0.09 nM) with CYP3A4 selectivity (IC50 = 46 nM) described by Young et al. (2007) [1]. The single hydrogen-bond donor count (HBD = 1) and clogP of ≈ 2.8–3.2 align with CNS MPO guidelines, supporting the compound's suitability for optimizing brain-penetrant NK1 modulators for emesis, depression, or neuropathic pain [2].

Regioisomer-Selective Chemical Biology Probe Development

Capitalize on the distinct regioisomeric identity of CAS 1785066-19-4 relative to CAS 1344243-68-0 (3-cyclohexyl/5-pyrrolidin-3-yl isomer) to design matched molecular pairs that systematically probe the impact of oxadiazole substituent orientation on target engagement and cellular activity [1]. Procurement with regioisomer-validated analytical certificates (NMR, HPLC) is essential to ensure that the observed biological effects are correctly attributed to the 5-cyclohexyl/3-pyrrolidin-3-yl isomer and not to the co-eluting positional isomer [1].

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